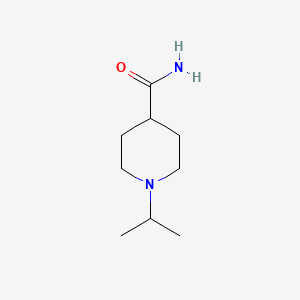![molecular formula C12H14BrNO B3121140 n-[4-Bromophenyl]caprolactam CAS No. 280120-09-4](/img/structure/B3121140.png)
n-[4-Bromophenyl]caprolactam
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Hydrogels : N-[4-Bromophenyl]caprolactam-based microgels have been explored as drug carriers due to their stimuli-responsive behavior. These hydrogels can swell or shrink in response to changes in pH or temperature, making them suitable for controlled drug release .
- Nanoparticle-Loaded Microgels : These microgels can serve as microreactors and stabilizers for inorganic nanoparticles. By incorporating drug-loaded nanoparticles, they enhance drug delivery efficiency .
- Metal Nanoparticles : Researchers have investigated metal nanoparticles loaded onto smart polymer microgels containing n-[4-Bromophenyl]caprolactam. These hybrid materials exhibit catalytic activity, making them useful in various chemical reactions .
- Photonic Materials : The unique properties of n-[4-Bromophenyl]caprolactam-based microgels, such as their responsiveness to external stimuli, make them promising candidates for designing optical devices. These materials can be tuned to change their optical properties based on environmental conditions .
- Biocompatible Materials : The biodegradability and responsiveness of these microgels make them suitable for biomedical applications. They can be used as scaffolds for tissue engineering or as carriers for therapeutic agents .
- Adsorption : N-[4-Bromophenyl]caprolactam-based materials can adsorb pollutants from water or air. Their porous structure and surface properties allow efficient removal of contaminants .
- Responsive Coatings : Incorporating n-[4-Bromophenyl]caprolactam-based microgels into coatings can create smart surfaces. These coatings can change properties (e.g., wettability, adhesion) in response to external cues, such as temperature or pH .
Drug Delivery Systems
Catalysis
Optical Devices
Biomedical Applications
Environmental Remediation
Smart Coatings
Mécanisme D'action
Target of Action
n-[4-Bromophenyl]caprolactam, a derivative of caprolactam, is primarily used in the synthesis of polyamides . The primary targets of this compound are the monomers that undergo polymerization to form polyamides .
Mode of Action
The compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the lactam ring in the caprolactam molecule, leading to the formation of linear polymers . The polymerization process is highly efficient and versatile, leading to significant advances in polyamide chemistry .
Biochemical Pathways
The biochemical pathway affected by n-[4-Bromophenyl]caprolactam is the caprolactam degradation pathway . This pathway involves the conversion of caprolactam to 6-aminocaproic acid by a caprolactamase enzyme, followed by the deamination of 6-aminocaproic acid to produce 6-oxohexanoate by an aminotransferase . The downstream effects include the production of adipate, which is further metabolized .
Pharmacokinetics
The pharmacokinetics of caprolactam, the parent compound of n-[4-Bromophenyl]caprolactam, indicate that it is rapidly absorbed, distributed, and excreted without accumulating in the organism .
Result of Action
The molecular effect of n-[4-Bromophenyl]caprolactam’s action is the formation of polyamides, which have a wide range of applications in various industries . On a cellular level, certain bacteria, such as Arthrobacter sp., can grow in the presence of caprolactam, indicating a potential influence on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of n-[4-Bromophenyl]caprolactam. For instance, caprolactam has been found to affect the growth of ecologically important soil bacteria . It inhibited the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of caprolactam . This suggests that the environmental presence of caprolactam can influence microbial diversity and function.
Propriétés
IUPAC Name |
1-(4-bromophenyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIWSHDUPMAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[4-Bromophenyl]caprolactam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)

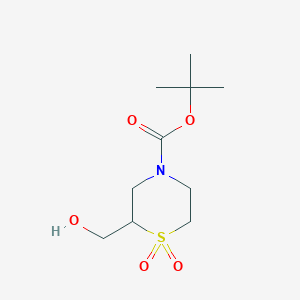

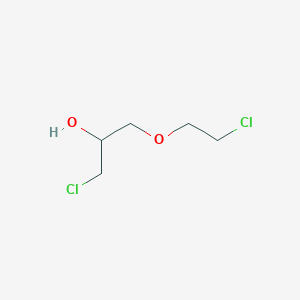


![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)
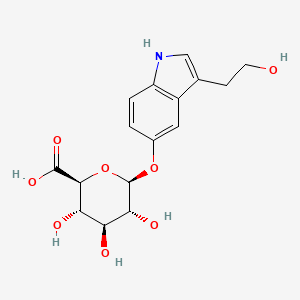
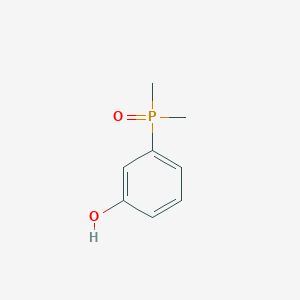


![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)
